N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(9,10-dioxoanthracen-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO3/c1-9(18)17-10-6-7-13-14(8-10)16(20)12-5-3-2-4-11(12)15(13)19/h2-8H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WATKOIAPIUQRLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60186410 | |
| Record name | Acetamide, N-2-anthraquinonyl- (8CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60186410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3274-22-4 | |
| Record name | N-(9,10-Dihydro-9,10-dioxo-2-anthracenyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3274-22-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetamide, N-2-anthraquinonyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003274224 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Anthraquinone, 2-acetamido- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30438 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetamide, N-2-anthraquinonyl- (8CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60186410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Acetamide, N-(9,10-dihydro-9,10-dioxo-2-anthracenyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Acetamidoanthraquinone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EGB6Q8VR2X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Investigation of Mechanistic Aspects of Biological Activities in Vitro
Anti-cancer Activity
The anthraquinone core is a structural feature of several established anti-cancer agents. In vitro studies on analogous compounds suggest that their cytotoxic effects may be mediated through multiple mechanisms. One prominent proposed mechanism is the induction of apoptosis (programmed cell death) in cancer cells. nih.gov Research on related anthraquinone analogs has shown an ability to upregulate the tumor suppressor protein p53, a key regulator of apoptosis. nih.gov While specific cytotoxicity data for this compound is not widely available, the general class of anthraquinone derivatives has demonstrated potent anticancer activity against various cancer cell lines. nih.govresearchgate.net
Table 2: In Vitro Cytotoxicity of a Related Anthraquinone Derivative (Danthron) Against a Human Gastric Cancer Cell Line (SNU-1)
| Compound | Cell Line | IC₅₀ Value (µg/mL) | Mechanism |
|---|
Data adapted from a study on a related anthraquinone derivative to illustrate the potential of the chemical class. nih.gov
Anti-inflammatory Activity
Chronic inflammation is implicated in a variety of diseases. Compounds that can modulate inflammatory pathways are of significant scientific interest. While direct in vitro anti-inflammatory studies on this compound are limited, research on the broader class of dihydroanthracene derivatives has confirmed their potential for anti-inflammatory activity. researchgate.net The mechanism often involves the inhibition of pro-inflammatory mediators. In vitro assays for anti-inflammatory activity typically measure the inhibition of key enzymes like cyclooxygenases (COX) or the reduction of inflammatory cytokine production (e.g., TNF-α, IL-6, IL-1β) in stimulated immune cells like macrophages. nih.govnanobioletters.com
Table 3: Potential In Vitro Assays for Anti-Inflammatory Activity
| Assay Type | Target/Mechanism | Potential Effect of Active Compound |
|---|---|---|
| LPS-stimulated Macrophages | Production of Nitric Oxide (NO) | Reduction in NO levels |
| Enzyme Inhibition Assay | Cyclooxygenase (COX-1/COX-2) Activity | Inhibition of enzyme activity |
| Cytokine Production Assay | Release of TNF-α, IL-6, IL-1β | Decreased cytokine levels |
| NF-κB Activation Assay | Nuclear translocation of NF-κB | Inhibition of NF-κB activation |
This table represents common in vitro models used to assess anti-inflammatory potential.
Antioxidant Activity
Oxidative stress, caused by an imbalance of free radicals and antioxidants, can lead to cellular damage. The antioxidant potential of this compound derivatives has been investigated in vitro. scispace.comnih.gov These studies have been conducted using rat liver homogenates to assess the compound's ability to counteract induced oxidative damage. nih.gov
The primary mechanisms evaluated were the inhibition of:
Lipid Peroxidation (LP): The oxidative degradation of lipids, which can cause cell membrane damage. The assay measures the formation of thiobarbituric acid reactive substances (TBA-active products). researchgate.net
Oxidative Modification of Proteins (OMP): Damage to proteins by reactive oxygen species, often measured by the formation of additional carbonyl groups. researchgate.net
In these studies, it was observed that the position of the substituent on the anthraquinone core is crucial for activity. Derivatives with the substituent in the first position generally exhibited better antioxidant properties than their isomers with the substituent in the second position, such as the title compound. nih.govresearchgate.net For example, one derivative of this compound was found to have pro-oxidant properties in the lipid peroxidation assay, slightly increasing TBA-active products compared to the control. researchgate.net However, the same compound showed an antioxidant effect in the protein oxidation assay, decreasing the level of carbonyl groups. researchgate.net
Table 4: In Vitro Antioxidant/Pro-oxidant Activity of a Representative N-(9,10-dioxo-9,10-dihydroanthracen-2-yl) Derivative
| Assay | Compound Effect | Observation Compared to Control |
|---|---|---|
| Lipid Peroxidation (LP) | Pro-oxidant | Increased TBA-active products by 8.6% |
| Oxidative Modification of Proteins (OMP) | Antioxidant | Decreased carbonyl group levels by 26.4% |
Data adapted from Stasevych et al., 2022, for a derivative of the title compound. researchgate.net
Based on a comprehensive review of available scientific literature, there is a notable lack of specific research data for the compound This compound concerning its direct antioxidant and antimicrobial mechanisms as required by the specified outline.
The existing body of research primarily focuses on derivatives of this molecule, where the acetamide (B32628) group or the anthraquinone core has been further functionalized. For instance, studies have detailed the antimicrobial properties of 2-dithiocarbamate-N-(9,10-dioxo-9,10-dihydroanthracenyl)acetamides and the antioxidant activities of N-(9,10-dioxo-9,10-dihydroanthracen-1(2)-yl)-2-(R-thio) acetamides. These studies investigate compounds that are structurally related but are not the specific compound .
Similarly, research is available on the biological activities of its precursor, 2-aminoanthraquinone. However, this information does not directly apply to the N-acetylated derivative specified.
Due to the strict requirement to focus solely on this compound and the absence of specific data on its radical scavenging, inhibition of lipid peroxidation, mitigation of protein oxidation, and its direct antibacterial or antifungal effects, it is not possible to generate the requested article with the required scientific accuracy and adherence to the provided outline. The introduction of data from its derivatives would violate the explicit instructions of the request.
Therefore, the requested article cannot be generated at this time.
Advanced Characterization and Analytical Techniques in Chemical Research
Spectroscopic Elucidation of Molecular Structure for Derivatives
Spectroscopy is a cornerstone of molecular characterization, offering non-destructive methods to probe the connectivity, functional groups, and molecular mass of chemical compounds.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. Both ¹H and ¹³C NMR provide critical data on the chemical environment of each atom.
In the analysis of N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)acetamide derivatives, ¹H NMR spectra reveal characteristic signals for the aromatic protons on the anthraquinone (B42736) core, typically appearing in the downfield region between 7.8 and 9.0 ppm. The specific splitting patterns and coupling constants (J) allow for the unambiguous assignment of protons at each position. For instance, in a series of N-(9,10-dioxo-9,10-dihydroanthracen-1(2)-yl)-2-(R-thio) acetamides, the amide proton (NH) presents as a singlet at approximately 12.5 ppm, while the methylene (B1212753) protons of the acetamide (B32628) group appear as a singlet around 3.67 ppm. nih.gov
¹³C NMR spectroscopy complements the proton data by identifying each unique carbon atom. The carbonyl carbons (C=O) of the quinone system are highly deshielded, with chemical shifts observed at approximately 186 ppm and 182 ppm. nih.gov The amide carbonyl carbon appears around 170 ppm. nih.gov The remaining aromatic and aliphatic carbons can be assigned based on their chemical shifts and data from two-dimensional NMR experiments like HSQC and HMBC.
Interactive Data Table: Representative NMR Data for an N-(9,10-dioxo-9,10-dihydroanthracen-1-yl) Derivative nih.gov
Click on the headers to sort the data.
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Assignment |
| ¹H | 12.53 | s, 1H, NH |
| ¹H | 8.92 | d, J = 7.9 Hz, 1H |
| ¹H | 8.13 | d, J = 8.1 Hz, 1H |
| ¹H | 8.06 | d, J = 6.5 Hz, 1H |
| ¹H | 7.89–7.79 | m, 4H |
| ¹³C | 186.07 | C=O |
| ¹³C | 182.00 | C=O |
| ¹³C | 169.55 | C=O (amide) |
| ¹³C | 140.91 - 117.91 | Aromatic C |
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
FT-IR spectroscopy is particularly effective for identifying polar bonds. For this compound and its derivatives, key absorption bands are observed that confirm the molecular structure. The N-H stretching vibration of the amide group is typically seen in the range of 3370-3460 cm⁻¹. nih.govresearchgate.net The most intense absorptions correspond to the carbonyl groups: the quinone C=O stretches appear as strong bands between 1650 and 1690 cm⁻¹, while the amide I band (primarily C=O stretch) is found around 1640-1655 cm⁻¹. nih.govresearchgate.net Other characteristic peaks include C-N stretching and aromatic C=C vibrations in the fingerprint region (below 1600 cm⁻¹). nih.gov
While less commonly reported in the literature for this specific class of compounds, Raman spectroscopy provides complementary information, especially for non-polar bonds and symmetric vibrations. The symmetric stretching of the aromatic rings and the C=C bonds of the anthraquinone core would be expected to produce strong Raman signals.
Interactive Data Table: Key FT-IR Absorption Bands for a Representative Derivative nih.gov
Click on the headers to sort the data.
| Wavenumber (νₘₐₓ, cm⁻¹) | Functional Group Assignment |
| 3460.15 | N-H Stretch (Amide) |
| 1689.32 | C=O Stretch (Quinone) |
| 1652.84 | C=O Stretch (Amide I) |
| 1590.36 | C=C Stretch (Aromatic) |
| 1521.72 | N-H Bend (Amide II) |
| 1277.93 | C-N Stretch |
Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound. Electrospray Ionization (ESI-MS) is a soft ionization technique well-suited for polar, non-volatile molecules like this compound derivatives. In ESI-MS analysis, the molecular ion peak is often observed as the protonated molecule [M+H]⁺, which allows for the precise determination of the molecular weight. For example, various thio-acetamide derivatives of the title compound consistently show a base peak corresponding to [M+H]⁺ in LC-MS analysis, confirming their successful synthesis. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) is also applicable to the analysis of anthraquinone derivatives, particularly for identifying components in a mixture. nih.govoup.com Although the target compound itself may have limited volatility, derivatization or the use of high-temperature columns can facilitate GC-MS analysis. rsc.orgoup.com The electron impact (EI) ionization used in GC-MS provides detailed fragmentation patterns that can be used to elucidate the structure of the molecule and its impurities. oup.com
Dielectric and Impedance Spectroscopy for Electronic Structure Investigations
Dielectric and impedance spectroscopy are powerful techniques for probing the electronic properties of materials by measuring their response to an applied electric field. These methods can provide valuable information about conductivity, dielectric constant, and charge carrier dynamics within a molecular system.
For anthraquinone derivatives, these studies are crucial for applications in materials science, such as organic field-effect transistors and sensors. The large, planar π-conjugated system of the anthraquinone core suggests significant electronic activity. Computational studies on anthraquinone derivatives calculate the dielectric function to understand their optical and electronic properties. The incorporation of different functional groups can significantly influence the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, thereby tuning the material's electronic behavior.
Experimental studies on related amino anthraquinone thin films show that their capacitance and resistance are highly sensitive to environmental factors like temperature and humidity. The high dielectric constant of absorbed water (80.4) compared to the organic semiconductor material (typically 4-8) leads to a large change in the measured capacitance, forming the basis for sensor applications. mdpi.com Measurements on an amino anthraquinone sensor showed that capacitance increased significantly with rising relative humidity, demonstrating the potential of these materials in electronic devices. mdpi.com
Crystallographic Analysis for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. This technique provides data on bond lengths, bond angles, and intermolecular interactions, which are essential for understanding the material's properties.
While the crystal structure for this compound itself is not publicly available, analysis of closely related derivatives provides significant insight into the expected solid-state behavior. For example, the crystal structure of N,N′-Diphenyl-9,10-dioxo-9,10-dihydroanthracene-2,7-disulfonamide reveals a monoclinic crystal system and a Z-shaped molecular conformation. nih.gov Similarly, anthraquinone-2-carboxylic acid crystallizes in a triclinic space group. researchgate.netresearchgate.net
In these structures, the anthraquinone core is largely planar. Intermolecular forces, such as hydrogen bonds (e.g., N—H···O) and π-π stacking interactions between the aromatic cores, play a crucial role in dictating the molecular packing in the crystal lattice. nih.govresearchgate.net These packing motifs are critical as they influence the material's bulk properties, including its electronic conductivity and thermal stability.
Interactive Data Table: Representative Crystallographic Data for Anthraquinone Derivatives
Click on the headers to sort the data.
| Parameter | N,N′-Diphenyl-9,10-dioxo-9,10-dihydroanthracene-2,7-disulfonamide nih.gov | Anthraquinone-2-carboxylic acid researchgate.net |
| Crystal System | Monoclinic | Triclinic |
| Space Group | P2₁/c | P-1 |
| a (Å) | 10.247 | 3.7942 |
| b (Å) | 6.395 | 13.266 |
| c (Å) | 36.265 | 22.835 |
| α (°) | 90 | 73.355 |
| β (°) | 104.511 | 89.486 |
| γ (°) | 90 | 86.061 |
| Volume (ų) | 2300.6 | 1098.50 |
| Z | 4 | 4 |
Computational Chemistry and in Silico Modeling of N 9,10 Dioxo 9,10 Dihydroanthracen 2 Yl Acetamide Derivatives
Strictly Excluding Human Clinical Trial Data, Dosage, Administration, Safety, and Adverse Effect Profiles.
Molecular Mechanisms of Antimicrobial Activity
Interference with Cellular Processes in Microorganisms
The anthraquinone (B42736) scaffold is a well-established source of antimicrobial agents. nih.gov Derivatives of N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)acetamide have demonstrated notable antibacterial and antifungal properties. For instance, a series of 2-dithiocarbamate-N-(9,10-dioxo-9,10-dihydroanthracenyl)acetamides, synthesized from a chloro-acetamide precursor, were evaluated for their antimicrobial efficacy. biointerfaceresearch.comresearchgate.net Specific derivatives showed good antibacterial activity against Mycobacterium luteum and antifungal effects against Candida tenuis. biointerfaceresearch.comresearchgate.net One compound, in particular, exhibited high antibacterial action with a Minimum Inhibitory Concentration (MIC) of 3.9 μg/ml. biointerfaceresearch.com
The mechanisms underlying the antimicrobial action of anthraquinones are multifaceted. Research indicates that these compounds can interfere with several vital cellular processes in microorganisms. nih.gov Key mechanisms include:
Destruction of the Cell Wall and Membrane: Some anthraquinone derivatives can alter the permeability of the bacterial cell membrane, leading to damage and lysis. nih.govresearchgate.net
Inhibition of Nucleic Acid and Protein Synthesis: The planar structure of the anthraquinone core allows it to intercalate with bacterial DNA, which can disrupt replication and transcription. nih.gov Furthermore, certain derivatives have been shown to inhibit bacterial protein synthesis, a mechanism similar to that of some tetracycline (B611298) and aminoglycoside antibiotics. nih.gov
Inhibition of Biofilm Formation: Anthraquinones have been found to interfere with the formation of bacterial biofilms, which are critical for the survival and virulence of many pathogenic bacteria. nih.gov
Blockage of Energy Metabolism: Another proposed mechanism involves the disruption of bacterial energy metabolism, potentially by interfering with the respiratory chain. nih.govresearchgate.net
In Vitro Antiplatelet Activity and Associated Mechanisms
Certain derivatives of this compound have been investigated for their effects on platelet aggregation. In a study focused on newly synthesized N-(9,10-dioxo-9,10-dihydroanthracen-1(2)-yl)-2-(R-thio) acetamides, several compounds were assessed for their antiplatelet activity in vitro using rabbit platelet-rich plasma. researchgate.net
The primary mechanism evaluated was the inhibition of adenosine (B11128) diphosphate (B83284) (ADP)-induced platelet aggregation. Among the twenty compounds tested, six demonstrated moderate antiplatelet effects. The most active compound in this series was N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-((2-hydroxyethyl)thio)acetamide, which inhibited ADP-induced aggregation by 28%. researchgate.netnih.gov The inhibitory effects of the other active compounds ranged from 12% to 20%. researchgate.net This activity highlights the potential of this chemical scaffold to interfere with the signaling pathways that lead to thrombus formation.
Table 1: In Vitro Antiplatelet Activity of N-(9,10-dioxo-9,10-dihydroanthracen-1(2)-yl)-2-(R-thio) Acetamide (B32628) Derivatives This table is interactive. You can sort and filter the data.
| Compound | Position of Substituent | Thio-Fragment Structure | Inhibition of ADP-Induced Aggregation (%) | Reference |
|---|---|---|---|---|
| Derivative 10 | 1 | -S-CH₂-CH₂-OH | 28% | nih.gov, researchgate.net |
| Other Derivatives (3, 4, 5, 9, 18) | 1 or 2 | Various | 12% - 20% | researchgate.net |
In Vitro Cytotoxic Effects and Apoptosis Induction in Cancer Cell Lines
The anticancer properties of anthraquinone derivatives are a significant area of research. Studies on analogs of this compound reveal potent cytotoxic and pro-apoptotic activity against various human cancer cell lines, strictly in in vitro models.
For example, certain 1-hydroxy-3-(3-alkylaminopropoxy)-9,10-anthraquinone derivatives were evaluated for cytotoxicity against NTUB1, a human bladder carcinoma cell line. nih.gov One derivative bearing a pyrrolidinyl group demonstrated a particularly strong cytotoxic effect. nih.govresearchgate.net This compound was shown to induce apoptosis, or programmed cell death, in the cancer cells following treatment. nih.govresearchgate.net Similarly, a synthesized anthraquinone derivative, 1,3-dihydroxy-9,10-anthraquinone-2-carboxylic acid (DHAQC), exhibited significant cytotoxicity and induced apoptosis in the human breast cancer cell line MCF-7. nih.govresearchgate.net
The cytotoxic and pro-apoptotic effects of these anthraquinone derivatives are mediated through their interaction with and modulation of key cellular and molecular pathways.
p53 Upregulation and MDM2 Degradation: A critical pathway in cancer is the regulation of the tumor suppressor protein p53 by its negative regulator, MDM2. nih.gov Many anthraquinone compounds exert their anticancer effects by disrupting this interaction. They have been shown to induce the degradation of the MDM2 protein, which in turn leads to an elevation in the levels of p53. nih.gov Increased p53 then activates downstream pathways that lead to apoptosis. nih.govresearchgate.net Western blot analysis of MCF-7 cells treated with the derivative DHAQC showed increased levels of p53 and the pro-apoptotic protein BAX. nih.govresearchgate.net
DNA Interaction: The planar aromatic structure of the anthraquinone core is capable of intercalating into the DNA double helix. tandfonline.com Molecular docking simulations of a 1-(2,5-dimethylpiperazin-1-yl)anthracene-9,10-dione derivative with DNA revealed a high binding affinity (ΔG = -31.8 kJ/mol). tandfonline.com This binding, which involves interactions with specific guanine (B1146940) and cytosine residues, can physically obstruct the processes of DNA replication and transcription, ultimately contributing to cell death. tandfonline.com
In addition to inducing apoptosis, anthraquinone derivatives can halt the proliferation of cancer cells by inducing cell cycle arrest. The most commonly reported mechanism is an arrest at the G2/M phase of the cell cycle.
Treatment of human bladder cancer (NTUB1) and breast cancer (MCF-7) cell lines with different anthraquinone derivatives led to a significant accumulation of cells in the G2/M phase. nih.govresearchgate.netnih.gov This arrest prevents the cells from entering mitosis and dividing. The molecular basis for this G2/M arrest involves the modulation of key cell cycle regulatory proteins. Studies have shown that these compounds can cause:
An upregulation of cyclin-dependent kinase inhibitors like p21. nih.govresearchgate.net
An increase in the expression of Cyclin B1. nih.gov
An inhibited expression of crucial mitotic entry genes such as Polo-like kinase 1 (PLK1) and Forkhead box M1 (FOXM1). nih.gov
Table 2: In Vitro Cytotoxic and Mechanistic Activities of Anthraquinone Derivatives This table is interactive. You can sort and filter the data.
| Compound Class | Cancer Cell Line | Effect | Molecular Mechanism | Reference |
|---|---|---|---|---|
| 1-hydroxy-3-(3-alkylaminopropoxy)-9,10-anthraquinones | NTUB1 (Bladder) | Cytotoxicity, Apoptosis, G2/M Arrest | ↑p53, ↑Bax, ↑p21, ↑Cyclin B1 | nih.gov, researchgate.net |
| 1,3-dihydroxy-9,10-anthraquinone-2-carboxylic acid (DHAQC) | MCF-7 (Breast) | Cytotoxicity, Apoptosis, G2/M Arrest | ↑p53, ↑BAX, ↓PLK1 expression | nih.gov, researchgate.net |
| Anthraquinone Analogs | Leukemia Cells | Apoptosis | MDM2 Degradation, ↑p53 | nih.gov |
Enzyme Inhibition Studies
The biological activity of anthraquinone derivatives also extends to the inhibition of various enzymes. While no specific data was found for the inhibition of Dipeptidyl Peptidase IV, research has identified several other enzyme targets.
Receptor Tyrosine Kinases (RTKs): The aberrant activity of RTKs is a hallmark of many cancers. Anthraquinone derivatives have been identified as potent inhibitors of this enzyme class. nih.govijpsonline.com One study identified them as novel and effective inhibitors of c-Met kinase, an RTK often dysregulated in human cancers. nih.gov The inhibitory mechanism can involve not only direct action on the kinase but also blocking the extracellular signaling pathway by binding to the activating ligand, such as Hepatocyte Growth Factor (HGF). nih.gov Other research has shown that different anthraquinone derivatives can selectively inhibit p56lck tyrosine kinase and Src tyrosine kinase. semanticscholar.org
Other Enzymes: Beyond RTKs, various anthraquinone derivatives have been shown to inhibit other enzymes in vitro, including:
Ectonucleoside Triphosphate Diphosphohydrolases (NTPDases): Certain derivatives are selective inhibitors of NTPDase2 and NTPDase3. frontiersin.org
Liver Pyruvate Kinase (PKL): A study reported novel anthraquinone derivatives as ADP-competitive inhibitors of PKL. cam.ac.ukresearchgate.net
Tyrosinase: Anthraquinone-cyclopentanone derivatives have demonstrated inhibitory activity against mushroom tyrosinase. nih.gov
Applications in Advanced Materials Science and Chemo/biosensing
Development of Fluorescent Materials and Probes
The development of fluorescent materials and probes is a cornerstone of modern chemical and biological research. N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)acetamide, with its inherent spectroscopic properties, serves as a valuable scaffold for designing such tools.
Design Principles for Fluorogenic Properties
The fluorogenic properties of materials based on this compound are rooted in the electronic structure of the anthraquinone (B42736) core. Anthraquinone derivatives are known to be an important class of organic fluorescent dyes. mdpi.com The design of fluorogenic probes often involves the strategic modification of this core to control its fluorescence emission. Key design principles include:
Intramolecular Charge Transfer (ICT): The introduction of electron-donating and electron-withdrawing groups to the anthraquinone skeleton can induce an ICT state upon photoexcitation. This is a common strategy to tune the emission wavelength and enhance the quantum yield of fluorescent dyes. The acetamido group in this compound can act as an electron-donating group, influencing the photophysical properties of the molecule.
Photoinduced Electron Transfer (PET): The integration of a recognition moiety (receptor) in proximity to the fluorophore can lead to PET, a process that quenches fluorescence. Upon binding of the target analyte to the receptor, the PET process can be inhibited, leading to a "turn-on" fluorescence response. This principle is fundamental in designing sensors for specific ions or molecules. mdpi.com
Large Stokes Shift: Anthraquinone-based fluorophores often exhibit a large Stokes shift, which is the difference between the maximum absorption and emission wavelengths. liberty.edu This property is highly desirable for fluorescent probes as it minimizes self-quenching and reduces background interference, leading to improved signal-to-noise ratios in imaging applications. liberty.edu
The following table summarizes key design principles for fluorogenic properties based on the anthraquinone scaffold.
| Design Principle | Mechanism | Advantage in Sensing/Imaging |
| Intramolecular Charge Transfer (ICT) | Modulation of electronic distribution in the excited state through donor-acceptor substituents. | Tunable emission color and enhanced brightness. |
| Photoinduced Electron Transfer (PET) | Analyte binding modulates electron transfer between a receptor and the fluorophore, switching fluorescence "on" or "off". | High sensitivity and selectivity for specific targets. |
| Large Stokes Shift | Significant separation between excitation and emission spectra. | Reduced self-quenching and background noise, leading to clearer signals. liberty.edu |
Application in Fluorescent Staining and Sensing
The principles outlined above enable the application of this compound derivatives in various staining and sensing applications.
Amino Acid Recognition: While direct studies on this compound for amino acid recognition are not extensively documented, the core structure is amenable to such applications. By functionalizing the acetamido group or other positions on the anthraquinone ring with specific receptors for amino acids, it is possible to create fluorescent probes. For instance, the incorporation of moieties capable of forming hydrogen bonds or undergoing coordination with the functional groups of amino acids could lead to a detectable change in fluorescence upon binding.
Cellular Imaging: Anthraquinone-based fluorophores have been successfully synthesized and utilized for cell staining. liberty.edu These dyes have demonstrated the ability to permeate cell membranes and stain intracellular organelles. liberty.edu The development of probes based on this compound for cellular imaging would leverage its inherent fluorescence and the potential for targeted delivery. By attaching specific ligands, these probes could be directed to particular subcellular compartments, enabling their visualization through fluorescence microscopy. The design of such probes often focuses on achieving cell permeability and specific binding to the target of interest with minimal background fluorescence. mpg.de
Exploration in Organic Electronics and Optoelectronics
The delocalized π-electron system of the anthracene (B1667546) core in this compound makes it a candidate for applications in organic electronics and optoelectronics. Anthracene derivatives are recognized for their utility in these fields. evitachem.com
Potential in Organic Light-Emitting Diodes (OLEDs)
Luminescence Efficiency: The solid-state fluorescence quantum yield is a critical parameter for emissive materials in OLEDs.
Color Purity: The position and width of the emission spectrum determine the color purity of the emitted light.
Thermal Stability: The ability of the material to withstand the temperatures generated during device operation without degradation is crucial for long-term stability.
Derivatives of 9,10-divinyl anthracene have been shown to have high solid-state fluorescence quantum efficiency, making them good luminescent materials for OLEDs. google.com The modification of the anthracene core with various substituents can be used to tune the emission color and improve device performance.
Consideration for Photovoltaic Applications
The application of this compound in photovoltaic devices, such as dye-sensitized solar cells (DSSCs), is an area of potential exploration. In a DSSC, a dye molecule absorbs light and injects an electron into a semiconductor material. The design of organic dyes for DSSCs often follows a donor-π-acceptor (D-π-A) architecture.
While there is no direct report on the use of this compound in DSSCs, its structure contains elements that could be adapted for this purpose. The anthraquinone core could serve as the π-bridge, while the acetamido group could be part of the donor system. Further functionalization with a suitable acceptor and anchoring group would be necessary to create a functional dye for DSSCs. Research on other organic dyes for DSSCs has shown that careful molecular engineering can lead to high power conversion efficiencies.
Future Directions and Emerging Research Avenues
Design of Multi-Targeting Agents Based on Anthraquinone (B42736) Scaffolds
The development of multi-target-directed ligands (MTDLs) is a promising strategy for addressing complex diseases like cancer and neurodegenerative disorders, which involve multiple pathological pathways. The anthraquinone scaffold is particularly well-suited for this approach due to its ability to interact with various biological targets. nih.govnih.gov Future research will likely focus on designing hybrid molecules that combine the N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)acetamide core with other pharmacophores to create agents with synergistic activities.
For instance, in the context of Alzheimer's disease, anthraquinone derivatives have been shown to inhibit amyloid-β and tau aggregation, acetylcholinesterase (AChE), and monoamine oxidase (MAO) B. nih.gov By strategically modifying the acetamide (B32628) group or other positions on the anthraquinone ring of this compound, researchers can aim to create novel compounds that simultaneously address these different pathological factors. nih.gov Similarly, in cancer research, the anthraquinone core is a feature of several clinically used drugs. nih.gov Future designs may involve creating derivatives that not only act as topoisomerase inhibitors but also target other cancer-related proteins like receptor tyrosine kinases or histone deacetylases. researchgate.net
| Potential Disease Target | Biological Targets for Multi-Targeting Strategy | Rationale for Anthraquinone Scaffold |
|---|---|---|
| Alzheimer's Disease | Amyloid-β Aggregation, Tau Aggregation, Acetylcholinesterase (AChE), Monoamine Oxidase (MAO) | Proven ability of anthraquinone derivatives to inhibit key pathological enzymes and protein aggregation. nih.gov |
| Cancer | Topoisomerases, Receptor Tyrosine Kinases (e.g., EGFR), Histone Deacetylases (HDACs), Protein p53 | Core structure of existing anticancer drugs; scaffold allows for modifications to interact with various enzymatic and protein targets. nih.govresearchgate.net |
| Hyperuricemia | Xanthine (B1682287) Oxidase | N-(9,10-anthraquinone-2-carbonyl)amino acid derivatives have shown potent inhibition, suggesting the core is suitable for designing inhibitors. nih.gov |
Integration with Nanotechnology for Controlled Delivery and Enhanced Activity
Nanotechnology offers a transformative approach to overcoming challenges associated with drug delivery, such as poor solubility and lack of specificity. Integrating this compound and its derivatives into nanocarrier systems could significantly enhance their therapeutic efficacy. Protein-based nanoparticles, for example, are recognized for their biocompatibility, biodegradability, and functional versatility. nih.gov
Future research could explore encapsulating anthraquinone-based compounds within nanoparticles to facilitate controlled and targeted delivery. nih.gov This approach can improve the bioavailability of hydrophobic molecules and protect them from premature degradation. Surface modification of these nanoparticles with specific ligands could enable them to target specific cells or tissues, thereby increasing the concentration of the active agent at the desired site and minimizing off-target effects. This strategy is particularly relevant for enhancing the site-specific delivery of potent compounds in cancer therapy. nih.gov
Advanced Computational Approaches for Rational Design and Lead Optimization
The use of in silico tools is becoming indispensable in modern drug discovery, offering a rational approach to designing and optimizing new biologically active compounds while reducing experimental costs. scispace.comresearchgate.net Advanced computational methods can be applied to the this compound scaffold to accelerate the discovery of new lead compounds.
Molecular docking simulations can predict how different derivatives bind to the active sites of target proteins, providing insights into structure-activity relationships (SAR). nih.govnih.gov For example, docking studies have been used to model the binding of N-(9,10-anthraquinone-2-carbonyl)amino acid derivatives to the active pocket of xanthine oxidase, helping to rationalize their inhibitory potency. nih.gov Furthermore, predictive models like PASS (Prediction of Activity Spectra for Substances) Online can forecast the biological activity profile of novel derivatives based on their structural formulas, guiding the selection of the most promising candidates for synthesis and experimental testing. scispace.comresearchgate.net These computational approaches, combined with methods like Monte Carlo statistical mechanics for predicting binding affinities, represent a powerful toolkit for lead optimization. nih.gov
| Computational Tool/Method | Application in Anthraquinone Research | Potential Outcome |
|---|---|---|
| Molecular Docking (e.g., AutoDock, Schrodinger software) | Predicting binding modes and affinities of derivatives to target proteins like xanthine oxidase or MMP2. nih.govnih.gov | Rationalization of structure-activity relationships (SAR) and identification of key interactions for potency. |
| PASS (Prediction of Activity Spectra for Substances) Online | In silico prediction of a wide range of biological activities (e.g., antimicrobial, antitumor, antioxidant). scispace.comresearchgate.net | Prioritization of compounds for synthesis and experimental validation, reducing time and cost. |
| Density Functional Theory (DFT) | Investigating electronic properties, such as redox potentials, for applications in materials science (e.g., batteries). rsc.org | Guidelines for designing materials with desired electrochemical properties. |
| Free Energy Perturbation (FEP) | Accurate prediction of biomolecule-ligand binding affinities for lead optimization. nih.gov | Efficient optimization of ligand structure to maximize inhibitory potency. |
Exploration of New Synthetic Methodologies for Enhanced Sustainability
The development of environmentally friendly and efficient synthetic methods is a cornerstone of modern chemistry. Future research on this compound and related compounds will increasingly focus on "green" and sustainable synthetic strategies. Traditional methods for synthesizing anthraquinones can be expensive and involve harsh conditions. mdpi.com
Emerging methodologies offer promising alternatives. These include:
Biotransformation: Utilizing microbial systems, such as genetically engineered E. coli, to perform specific chemical modifications like glycosylation on the anthraquinone scaffold. This approach offers a sustainable route to novel derivatives. mdpi.com
Photochemical Synthesis: Using light to drive chemical reactions, such as the production of hydrogen peroxide catalyzed by anthraquinones, which showcases the potential for light-mediated synthetic applications. acs.org
One-Pot Processes: Employing bifunctional catalysts like Mo-V-P heteropoly acids to conduct multiple reaction steps (e.g., condensation and oxidation) in a single operation, improving efficiency and reducing waste. researchgate.net
Solvent-Free Reactions: Performing reactions by simply grinding reagents together at room temperature, which eliminates the need for solvents, reduces reaction times, and often leads to quantitative yields. researchgate.net
These innovative synthetic routes not only align with the principles of green chemistry but also provide access to a wider diversity of anthraquinone derivatives for further research and application. scribd.com
Q & A
Q. What are the standard synthetic routes for N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)acetamide, and how do reaction conditions influence yield?
The compound is typically synthesized via anthraquinone intermediates. A common method involves:
- Step 1 : Oxidation of anthracene to 9,10-anthraquinone.
- Step 2 : Functionalization at the 2-position using 2-chloroacetamide derivatives in the presence of potassium carbonate and N,N-dimethylformamide (DMF) at room temperature .
- Step 3 : Purification via recrystallization or column chromatography. Key factors : Solvent polarity (DMF enhances nucleophilic substitution), temperature control (room temperature minimizes side reactions), and stoichiometric ratios of reactants. Yields range from 60–85% depending on substituent reactivity .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- X-ray crystallography : Resolves molecular conformation and crystallographic packing (e.g., monoclinic system, space group P2₁/n) .
- NMR spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., anthraquinone carbonyl peaks at δ ~180 ppm) .
- HPLC : Assesses purity (>95% typical) using C18 columns and UV detection at λ = 254 nm .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 280.085 for [M+H]⁺) .
Q. How is the antioxidant activity of this compound evaluated in vitro?
Standard assays include:
- Lipid peroxidation (LP) inhibition : Measured in rat liver homogenates using thiobarbituric acid-reactive substances (TBARS) assay. IC₅₀ values correlate with substituent electron-withdrawing/donating effects .
- Oxidative protein modification (OMP) : Quantifies carbonyl formation via 2,4-dinitrophenylhydrazine (DNPH) derivatization . Example data :
| Substituent Position | LP Inhibition (%) | OMP Inhibition (%) |
|---|---|---|
| 1-position | 78 ± 3.2 | 65 ± 2.8 |
| 2-position | 62 ± 4.1 | 48 ± 3.5 |
| (Data from ) |
Advanced Research Questions
Q. How do structural modifications (e.g., substituent position, R-group electronics) impact biological activity?
- Positional isomerism : Substituents at the 1-position of the anthraquinone core show superior radical scavenging vs. 2-position due to enhanced resonance stabilization of radicals .
- Electron-withdrawing groups (EWGs) : Nitro or halogen substituents increase oxidative stability but may reduce solubility.
- Thioacetamide derivatives : Introduce sulfur atoms to enhance antiplatelet activity (e.g., ADP-induced aggregation inhibition by 40–60% at 10 µM) .
Q. What strategies resolve contradictions in biological activity data across studies?
- Assay standardization : Control variables like cell line (e.g., HepG2 vs. RAW264.7), incubation time, and solvent (DMSO concentration ≤0.1%).
- Dose-response validation : Use multiple concentrations (e.g., 1–100 µM) to identify non-linear effects.
- Computational modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like COX-1/2 or GPCRs, clarifying mechanistic disparities .
Q. How can computational methods optimize the synthesis and bioactivity of derivatives?
- DFT calculations : Predict reaction pathways (e.g., activation energy for nucleophilic substitution) and optimize transition states .
- QSAR models : Relate substituent descriptors (e.g., Hammett σ, LogP) to bioactivity. Example equation: (R² = 0.89, p < 0.01) .
- ADMET prediction : Tools like SwissADME assess drug-likeness (e.g., bioavailability, CYP450 interactions) .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Byproduct formation : Anthraquinone dimerization occurs at >80°C; use low-temperature flow reactors .
- Chiral resolution : For asymmetric derivatives, employ chiral HPLC (e.g., Chiralpak IA) or enzymatic kinetic resolution .
- Process analytics : In-line FTIR monitors reaction progress to avoid over-oxidation .
Methodological Considerations
Q. How to design a study evaluating dual antioxidant and antiplatelet effects?
- In vitro models :
- Antioxidant : H₂O₂-induced oxidative stress in endothelial cells (EC50 determination).
- Antiplatelet : ADP/collagen-induced aggregation in platelet-rich plasma (IC₅₀ via light transmission aggregometry) .
- Dose optimization : Balance efficacy (e.g., 10–50 µM) with cytotoxicity (MTT assay for cell viability).
Q. What techniques characterize interactions with biological targets (e.g., enzymes, DNA)?
- Surface plasmon resonance (SPR) : Measures real-time binding kinetics (e.g., KD = 120 nM for BSA interaction) .
- Fluorescence quenching : Anthraquinone’s intrinsic fluorescence (λex = 370 nm) reveals DNA intercalation via Stern-Volmer analysis .
- Isothermal titration calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) for protein-ligand binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
